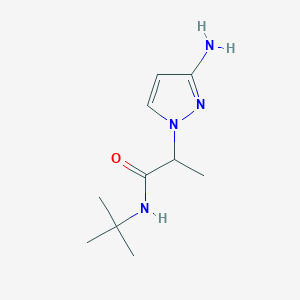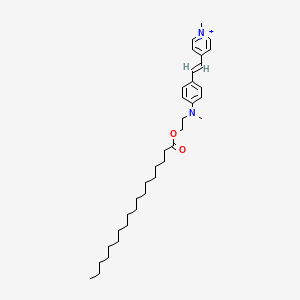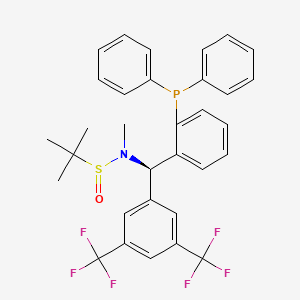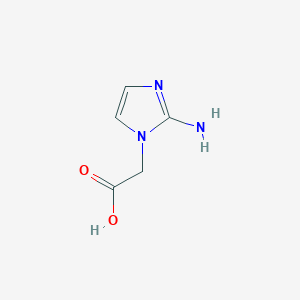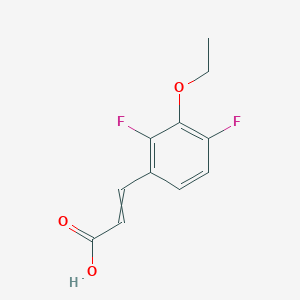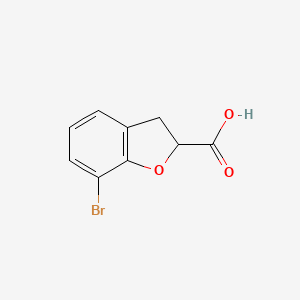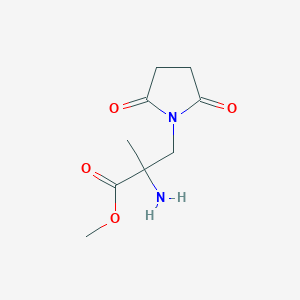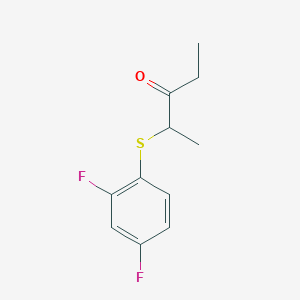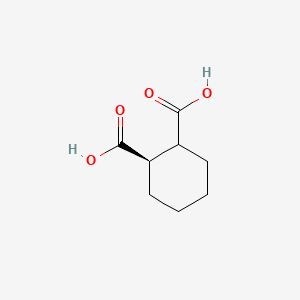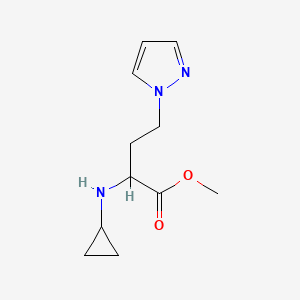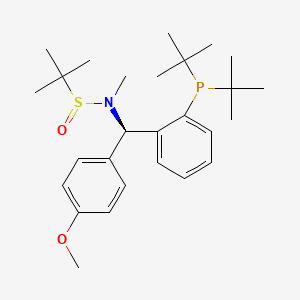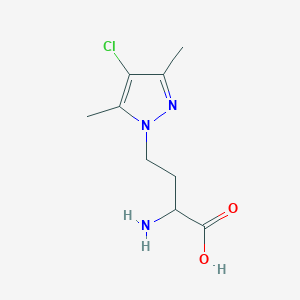![molecular formula C7H13Cl2N3S B13641482 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of microwave irradiation to enhance reaction rates and yields. For instance, phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine can be reacted with p-toluenesulfonic acid under microwave irradiation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and microwave-assisted synthesis, are often employed to improve efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
科学研究应用
3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
作用机制
The mechanism of action of 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: This compound shares a similar methylsulfanyl group and heterocyclic structure.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also feature a fused heterocyclic system and exhibit similar chemical reactivity.
Uniqueness
3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride is unique due to its specific pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H13Cl2N3S |
|---|---|
分子量 |
242.17 g/mol |
IUPAC 名称 |
3-methylsulfanyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H11N3S.2ClH/c1-11-7-5-9-10-3-2-8-4-6(7)10;;/h5,8H,2-4H2,1H3;2*1H |
InChI 键 |
NUWWOIQOVYUSSZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C2CNCCN2N=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


